4-甲基苯基 4,6-O-亚苄基-β-D-硫半乳呋喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

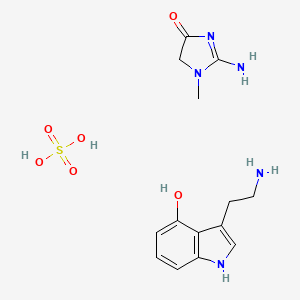

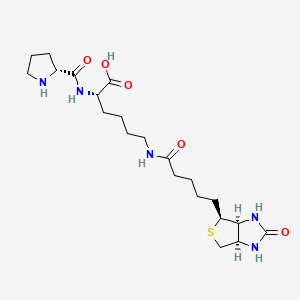

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a compound with the molecular formula C20H22O5S and a molecular weight of 374.45 . It is extensively applied within the biomedical sector, predominantly for examining the performance of the enzyme β-galactosidase .

Molecular Structure Analysis

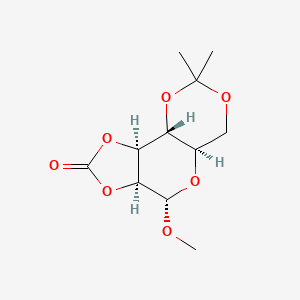

The molecular structure of this compound can be represented by the SMILES notation:Cc1ccc (S [C@@H]2O [C@@H]3COC (O [C@@H]3 [C@H] (O) [C@H]2O)c4ccccc4)cc1 . The IUPAC name is (4aR,6S,7R,8R,8aR)-6- (4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine-7,8-diol . Physical And Chemical Properties Analysis

This compound appears as a crystalline solid . It is soluble in Chloroform, Dichloromethane, DMF, DMSO, Ethyl Acetate, and Methanol . The compound should be stored at -20°C . Its melting point is 163-164°C (lit.) .科学研究应用

立体选择性糖基化和还原性自由基断裂

在硫代糖苷中使用诸如 4,6-O-[α-(2-(2-碘苯基)乙硫羰基)亚苄基]之类的保护基有助于立体选择性糖基化,这对于构建具有所需立体化学的糖苷键至关重要。此方法对于合成脱氧糖(包括 β-D-鼠李糖吡喃苷)至关重要,因为它能够在糖基化后进行区域选择性、还原性自由基断裂 (Crich & Yao, 2003)。

不饱和碳水化合物的合成

甲基 4,6-O-亚苄基-β-D-赤藓糖-己-3-烯吡喃苷可从甲基 4,6-O-亚苄基-3-氯-3-脱氧-β-D-己吡喃苷获得,展示了不饱和碳水化合物的途径。这些中间体对于进一步的化学转化是通用的,突出了 4,6-O-亚苄基衍生物在合成生物学上有意义的糖中的重要性 (Williams, Szarek, & Jones, 1971)。

亲和层析配体合成

4-甲基苯基衍生物已被合成并用作亲和层析配体,能够纯化纤维二糖水解酶等酶。此应用突出了这些化合物在生化分离和酶研究中的作用 (Orgeret et al., 1992)。

偶氮芳基-糖苷合成

通过与二甲基亚砜甲基化物反应合成偶氮芳基-糖苷展示了 4,6-O-亚苄基衍生物的化学多样性。这些反应促进了糖苷反应性的研究,并为具有药学化学潜在应用的新型糖苷衍生物提供了途径 (Collins et al., 1972)。

催化的手性配体合成

已合成源自糖的手性膦配体,包括 4,6-O-亚苄基衍生物,用于不对称催化,展示了碳水化合物化学在催化体系开发中的整合 (Shi et al., 1996)。

作用机制

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that benzylidene acetals, a group to which this compound belongs, are widely used in synthetic carbohydrate chemistry . During their formation, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, dmf, dmso, ethyl acetate, and methanol , which may influence its bioavailability.

Result of Action

It has been extensively studied for its ability to combat a wide range of viral and bacterial infections .

Action Environment

The action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20° C , suggesting that temperature can affect its stability. Furthermore, its solubility in various solvents may influence its efficacy in different environments.

属性

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVGCBDTUPQRQ-AKDAEUIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)